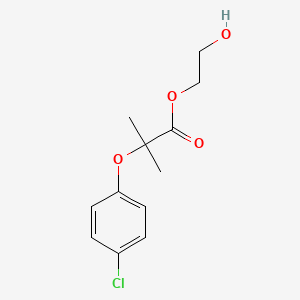

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Übersicht

Beschreibung

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that features a hydroxyethyl group, a chlorophenoxy group, and a methylpropanoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(4-Chlorophenoxy)-2-methylpropanoic acid.

Reduction: 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various derivatives and analogs due to its reactive hydroxyl and ester functionalities.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Functionalization | Acts as a precursor for creating more complex molecules through substitution reactions. |

Biological Research

The compound has been studied for its biological activities, particularly its potential as an anti-cancer agent. Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study: Anticancer Activity

A study explored the anticancer activity of structurally modified derivatives of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate against glioblastoma cells. The results demonstrated moderate cytotoxicity, suggesting potential therapeutic applications in oncology .

Pharmaceutical Applications

Due to its structural characteristics, this compound is investigated for use in drug formulation. Its properties may enhance drug delivery systems and improve bioavailability.

Table 2: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Formulation | Potential use in developing new therapeutic agents. |

| Bioavailability Improvement | Enhances the solubility and absorption of drugs. |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Quantitative risk assessment studies have been conducted to evaluate its toxicity levels and potential risks associated with exposure.

Table 3: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Chronic Toxicity Studies | Identified dose-dependent effects on cell viability. |

| Reproductive Toxicity Studies | Suggested potential impacts on reproductive health at high doses. |

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxyethyl 2-(4-bromophenoxy)-2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.

2-Hydroxyethyl 2-(4-fluorophenoxy)-2-methylpropanoate: Similar structure but with a fluorine atom instead of chlorine.

2-Hydroxyethyl 2-(4-methylphenoxy)-2-methylpropanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : C12H15ClO4

- Molecular Weight : 246.70 g/mol

- IUPAC Name : this compound

The compound features a chlorophenyl ether moiety, which is significant for its biological interactions. The presence of the hydroxyl group enhances its solubility and potential reactivity with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. Studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests a moderate level of antimicrobial potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Research Findings : A study indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting a mechanism involving the modulation of immune responses.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Example : In assays using human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxicity. Further mechanistic studies are warranted to elucidate its action on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The chlorophenyl group may interfere with enzyme function, particularly those involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : The hydroxyl group can participate in hydrogen bonding with receptor sites, influencing signaling pathways related to inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Data Summary Table

Eigenschaften

IUPAC Name |

2-hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO4/c1-12(2,11(15)16-8-7-14)17-10-5-3-9(13)4-6-10/h3-6,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEZILPHQJCCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCO)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953606 | |

| Record name | 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31637-96-4 | |

| Record name | Etofibrate 2-hydroxymethyl-2-(4-chlorophenoxy)-2-methyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.